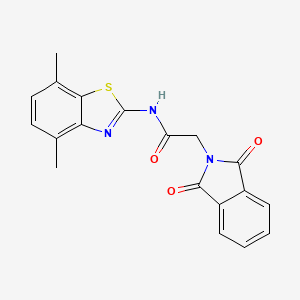

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

CAS No.: 912766-38-2

Cat. No.: VC5229669

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912766-38-2 |

|---|---|

| Molecular Formula | C19H15N3O3S |

| Molecular Weight | 365.41 |

| IUPAC Name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C19H15N3O3S/c1-10-7-8-11(2)16-15(10)21-19(26-16)20-14(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |

| Standard InChI Key | UAJMYRMEDRDMQO-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Molecular Formula:

CHNOS

Synthesis

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can be achieved through a multistep reaction sequence. The general approach involves:

-

Preparation of 4,7-Dimethylbenzothiazole:

-

Starting from 4,7-dimethylaniline and reacting with sulfur and carbon disulfide under oxidative conditions to form the benzothiazole core.

-

-

Formation of Isoindoline-Dione Derivative:

-

Phthalic anhydride reacts with ammonia or primary amines to yield isoindoline-dione intermediates.

-

-

Coupling Reaction:

-

The benzothiazole derivative is acylated with the isoindoline-dione intermediate using reagents such as acetic anhydride or carbodiimides (e.g., DCC) to form the final amide bond.

-

Analytical Confirmation:

The synthesized compound can be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): Identifying chemical shifts corresponding to aromatic hydrogens and amide protons.

-

Mass Spectrometry (MS): Confirming molecular weight.

-

Infrared Spectroscopy (IR): Detecting characteristic amide (C=O stretch ~1650 cm) and aromatic functional groups.

Molecular Docking Studies

Computational studies can provide insights into the binding affinity of this compound with biological targets such as kinases or receptors. For instance:

-

Docking against cancer-related proteins could reveal interactions stabilizing the active site.

Applications

This compound's unique structure makes it a candidate for:

-

Pharmaceutical Research: As a lead molecule for anticancer or antimicrobial agents.

-

Material Science: Its electronic properties may find applications in organic semiconductors or dyes.

Challenges:

-

Limited experimental data on its bioactivity.

-

Synthesis may require optimization for higher yields and purity.

Future Directions:

-

Conducting in vitro and in vivo biological assays to evaluate pharmacological properties.

-

Exploring derivatives by modifying substituents on the benzothiazole or isoindoline-dione rings for enhanced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume